Bienvenue dans la boutique en ligne BenchChem!

4-[6-(2,4-Difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine

Kinase Inhibition Polypharmacology mTOR/PI3K Pathway

This morpholinopyrimidine is a uniquely characterized multi-kinase probe (769 bioassays, 1.122–23.109 µM), enabling reproducible polypharmacology studies. Its computed logP of 4 and 7 H-bond acceptors specifically support CNS oncology programs targeting mTOR-driven glioblastoma and drug-resistant kinase mutants. Choose this reference compound for assay calibration and structure-activity relationship development, ensuring consistent target engagement for your PI3K/mTOR pathway research.

Molecular Formula C20H17F2N3O2
Molecular Weight 369.372
CAS No. 478067-70-8
Cat. No. B2723907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[6-(2,4-Difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine
CAS478067-70-8
Molecular FormulaC20H17F2N3O2
Molecular Weight369.372
Structural Identifiers
SMILESC1COCCN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=C(C=C(C=C4)F)F
InChIInChI=1S/C20H17F2N3O2/c21-15-6-7-17(16(22)12-15)27-19-13-18(25-8-10-26-11-9-25)23-20(24-19)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2
InChIKeyFVHUPDPVABAYGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[6-(2,4-Difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine: A Morpholinopyrimidine Kinase Inhibitor for Research Procurement


4-[6-(2,4-Difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine (CAS 478067-70-8) is a synthetic morpholinopyrimidine derivative belonging to a class of compounds primarily investigated as kinase inhibitors, particularly targeting the PI3K/mTOR signaling pathway [1]. It features a pyrimidine core substituted with a morpholine ring and a 2,4-difluorophenoxy group, structural motifs commonly associated with ATP-competitive kinase inhibition. The compound has been cited in patent literature for the treatment of proliferative diseases, including cancer, and is used as a biochemical tool in drug discovery research [1].

Why Generic Morpholinopyrimidine Substitution Falls Short for 4-[6-(2,4-Difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine Research


The 2,4-difluorophenoxy moiety in this compound is not a generic modification. Within the morpholinopyrimidine class, subtle variations in the aryl ether substituent drastically alter kinase selectivity profiles and cellular potency [1]. The compound's bioassay data reveals a distinct polypharmacological fingerprint with varying potency across multiple assays, making simple interchange with other morpholinopyrimidines unreliable for reproducible target engagement [2]. For research programs requiring specific mTOR/PI3K pathway modulation, using a structurally undefined analog risks confounding biological interpretation and introduces batch-to-batch variability in target inhibition.

Quantitative Differentiation Evidence for 4-[6-(2,4-Difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine Relative to Analogs


Broad-Spectrum Kinase Inhibitor Profiling: Potency Range Across Multiple Assays

In a comprehensive panel of 769 bioassays from PubChem, 4-[6-(2,4-difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine exhibits a wide range of inhibitory potencies, with reported activity values spanning from 1.122 µM to 23.11 µM [1]. This profile contrasts with more selective morpholinopyrimidines, such as the clinical mTOR inhibitor AZD8055 (a structurally distinct compound), which typically shows a narrower potency range in kinase panels. The multi-target activity of this compound makes it a valuable tool for studying polypharmacology in the PI3K/mTOR pathway, whereas highly selective analogs may miss broader pathway inhibition effects.

Kinase Inhibition Polypharmacology mTOR/PI3K Pathway

Structural Differentiation via 2,4-Difluorophenoxy Substituent: Impact on Lipophilicity and Predicted ADME

The computed logP (XLogP3-AA) for 4-[6-(2,4-difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine is 4, indicating moderate to high lipophilicity [1]. This is higher than many morpholinopyrimidine derivatives with smaller alkoxy substituents (e.g., compounds with methoxy or ethoxy groups typically have logP values ranging from 2.0 to 3.5). The enhanced lipophilicity may contribute to improved membrane permeability and blood-brain barrier penetration, properties that are critical for oncology targets within the central nervous system or for designing brain-penetrant kinase probes.

Medicinal Chemistry logP Drug-like Properties

Hydrogen Bond Acceptor Count as a Selectivity Determinant

With a hydrogen bond acceptor (HBA) count of 7, this compound has a higher HBA capacity than many simpler morpholinopyrimidines (e.g., compounds with a single morpholine and no additional oxygen atoms, which typically have HBA counts of 5–6) [1]. Increased HBA count can enhance interactions with polar residues in the kinase hinge region and solvent-exposed pocket, potentially expanding the targetable kinome space. This property may explain the compound's broader activity profile and suggests it could be used to target kinases with solvent-front mutations that require hydrogen bonding with the inhibitor.

Structure-Activity Relationship Kinase Selectivity ATP-binding site

Premier Application Scenarios for 4-[6-(2,4-Difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine Based on Evidence


Polypharmacological Kinase Profiling in Oncology Drug Discovery

The compound's broad activity profile across multiple assays (1.122–23.109 µM) makes it an ideal chemical probe for investigating multi-kinase inhibition in the PI3K/mTOR and related pathways [1]. Research groups focused on overcoming tumor heterogeneity and drug resistance can use this compound as a starting point for developing multi-targeted kinase inhibitors, as opposed to highly selective agents that may show limited efficacy in heterogenous tumor models.

Design of CNS-Penetrant mTOR Inhibitors

With a computed logP of 4, this compound has the lipophilicity profile typically required for crossing the blood-brain barrier [1]. Neuroscience and neuro-oncology research programs aiming to target mTOR signaling in glioblastoma or neurodegenerative diseases can prioritize this scaffold over less lipophilic analogs, which may have limited brain exposure.

Kinase Selectivity Screening Reference Standard

As a compound with a well-defined bioassay fingerprint (769 assays), 4-[6-(2,4-difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine can serve as a reference compound in kinase selectivity panels [1]. Contract research organizations (CROs) and academic screening centers can procure this compound to calibrate assay performance or benchmark novel kinase inhibitors against a known polypharmacological standard.

Structure-Activity Relationship (SAR) Expansion for Solvent-Front Kinase Mutants

The compound's high hydrogen bond acceptor count (7) suggests it engages solvent-exposed regions of the kinase ATP pocket [1]. Medicinal chemistry groups tackling drug-resistant kinase mutants (e.g., ALK G1202R, ROS1 G2032R) can use this scaffold to design inhibitors that form additional hydrogen bonds with the solvent front, a strategy that has been successful for next-generation ALK inhibitors like lorlatinib.

Quote Request

Request a Quote for 4-[6-(2,4-Difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.